N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide is a complex organic compound characterized by the presence of multiple functional groups, including chloro, trifluoromethyl, dimethoxyphenyl, sulfonyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with a sulfonyl chloride derivative to form an intermediate sulfonamide.
Coupling Reaction: The intermediate is then coupled with 3,4-dimethoxyphenylglycine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, leading to modulation of biological pathways. For example, the sulfonyl group can interact with active sites of enzymes, inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide: Similar structure but lacks the sulfonyl and dimethoxyphenyl groups.
2-chloro-5-(trifluoromethyl)aniline: A simpler compound with fewer functional groups.
4-(trifluoromethyl)benzenesulfonyl chloride: Contains the sulfonyl chloride group but lacks the glycinamide moiety.
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(N-(3,4-dimethoxyphenyl)sulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClF3N2O5S/c1-33-20-11-9-17(13-21(20)34-2)35(31,32)29(16-6-4-3-5-7-16)14-22(30)28-19-12-15(23(25,26)27)8-10-18(19)24/h3-13H,14H2,1-2H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTDSSANSHASNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClF3N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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